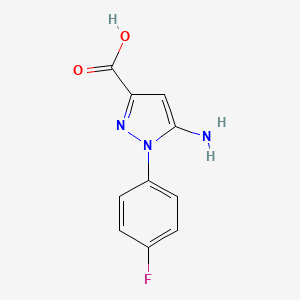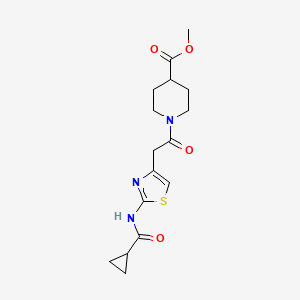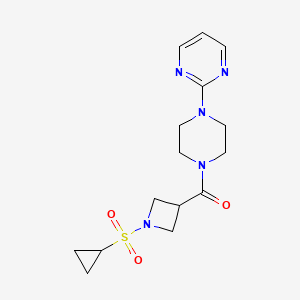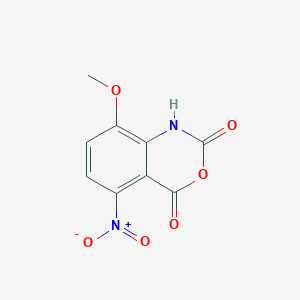
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea, also known as DIBU, is a chemical compound that has been studied for its potential applications in scientific research. DIBU is a urea derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Conformational Studies
Research on related heterocyclic ureas, including those with dimethylamino groups, explores their synthesis and the unfolding processes to form multiply hydrogen-bonded complexes. These compounds show promise in self-assembly applications and mimic certain biological processes, such as peptide transitions, indicating potential utility in materials science and biochemistry (Corbin et al., 2001).
Molecular Docking and Pharmacological Potential
Another area of application is in the field of pharmacology, where derivatives of dimethylamino-substituted ureas have been synthesized and evaluated for their anticonvulsant activities. Molecular docking studies of these compounds, alongside their pharmacological evaluation, suggest their potential as safer alternatives for current treatments (Thakur et al., 2017).
Hydrogen Bonding and Molecular Interactions
The study of ureas with dimethylamino groups also extends into understanding hydrogen bonding and molecular interactions. For example, research on the hydrogen bonding capabilities of these compounds, including their interaction with various anions, provides insights into their behavior in different chemical environments. This knowledge is crucial for designing new materials and understanding biological processes (Boiocchi et al., 2004).
Novel Syntheses and Environmental Applications
Additionally, the compound's derivatives have been explored for environmentally friendly synthesis methods and as precursors in the synthesis of complex molecules, highlighting their versatility and potential for green chemistry applications (Reddy et al., 2003).
Propiedades
IUPAC Name |
1-[4-(dimethylamino)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-15(2)8-4-3-7-13-12(16)14-10-11-6-5-9-17-11/h5-6,9H,7-8,10H2,1-2H3,(H2,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIVELVENGCJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)NCC1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2392374.png)

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride](/img/structure/B2392378.png)
![7-Phenoxy-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2392379.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)



![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)